molecular formula C13H17NO B14139108 2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 79568-31-3

2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B14139108
CAS No.: 79568-31-3
M. Wt: 203.28 g/mol
InChI Key: PHFRAVFZFOYXBM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a dihydro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 3,4-dimethylphenyl derivatives with suitable oxazole precursors. One common method includes the cyclization of N-(3,4-dimethylphenyl)-β-alanines with ethyl acetoacetate under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in research and industry.

Properties

CAS No.

79568-31-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C13H17NO/c1-9-5-6-11(7-10(9)2)12-14-13(3,4)8-15-12/h5-7H,8H2,1-4H3

InChI Key

PHFRAVFZFOYXBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(CO2)(C)C)C

Origin of Product

United States

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